molecular formula C9H8BrN3 B15057008 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B15057008
M. Wt: 238.08 g/mol
InChI Key: GDRXIAXEJUHCGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1394023-12-1) is a high-purity brominated heteroaromatic compound with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol . This scaffold is a valuable building block in medicinal chemistry and drug discovery research, particularly for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . The bromine atom on the pyridine ring and the pyrazole moiety make it an ideal substrate for these reactions, enabling the exploration of new chemical space in the development of active compounds. Researchers utilize this and related pyrazole-containing derivatives in various applications, including the synthesis and evaluation of novel molecules for their potential antibacterial properties. For example, similar compounds have been studied for their efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . The compound requires careful handling; it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-2-(1-methylpyrazol-4-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-13-6-7(4-12-13)9-3-2-8(10)5-11-9/h2-6H,1H3

InChI Key

GDRXIAXEJUHCGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-iodopyridine and 1-methyl-1H-pyrazole.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 2-bromo-5-iodopyridine with 1-methyl-1H-pyrazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine with key analogs identified in the literature:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Heterocycle System Key Differences Reference
This compound C₉H₈BrN₃ 257.08 5-Br, 2-(1-methylpyrazole) Pyridine + pyrazole Base structure -
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine C₁₁H₁₁BrClN₃ 300.58 4-Br, 3-pyridyl, 1-(2-chloroethyl), 5-methyl Pyridine + pyrazole Chloroethyl group adds steric bulk
5-Bromo-2-(1,2,4-triazol-4-yl)pyridine C₇H₅BrN₄ 258.08 5-Br, 2-triazole Pyridine + triazole Triazole replaces pyrazole
2-Bromo-5-(2-pyridin-2-yl-1H-imidazol-4-yl)-pyridine C₁₃H₉BrN₄ 301.14 2-Br, 5-imidazole-pyridyl Pyridine + imidazole Imidazole-pyridyl fusion
(5-Bromo-pyridin-3-yl)-cyclopropyl-methanol C₉H₁₀BrNO 257.11 5-Br, 3-cyclopropylmethanol Pyridine Alcohol substituent enhances polarity

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Pyrazole vs. Triazole ( vs. The triazole's smaller size may reduce steric hindrance compared to pyrazole derivatives.
  • Chloroethyl Substituent (): The 2-chloroethyl group in increases molecular weight (300.58 vs.
Solubility and Reactivity
  • Imidazole-Pyridine Fusion (): The imidazole-pyridin-2-yl group in (MW 301.14) likely reduces solubility compared to pyrazole analogs due to increased hydrophobicity.

Research Implications

  • Medicinal Chemistry: Pyrazole-containing analogs (e.g., ) are prioritized for kinase inhibitor development due to their hydrogen-bonding capability. Triazole derivatives () may serve as bioisosteres in optimizing pharmacokinetics.
  • Material Science: Brominated pyridines are valuable intermediates for synthesizing conjugated polymers or ligands for metal-organic frameworks (MOFs).

Biological Activity

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, encompassing its mechanisms, therapeutic applications, and relevant research findings.

Structure and Properties

This compound features a bromine atom and a pyrazole moiety, which are known to influence its pharmacological properties. The compound's structure can be represented as follows:

C8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3

This structure suggests potential interactions with various biological targets, particularly receptors involved in neurological functions.

The compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Allosteric modulators enhance or inhibit the action of an agonist without directly activating the receptor themselves. This mechanism is crucial for developing treatments for neurological disorders such as Alzheimer's disease, where modulation of acetylcholine signaling is beneficial .

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit anticancer activity . Pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation in vivo .

Cancer Type Activity Reference
Lung CancerInhibition of cell growth
Colorectal CancerInduction of apoptosis
Breast CancerAntiproliferative effects

Neurological Effects

The allosteric modulation of M4 mAChRs by this compound suggests its potential in treating conditions like schizophrenia and dementia. Studies have demonstrated that compounds targeting M4 receptors can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, indicating a promising avenue for treating cognitive disorders .

Case Studies

In a notable study on the structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives, it was found that modifications to the pyrazole ring significantly impacted their potency as M4 PAMs. Compound 12 , closely related to this compound, showed enhanced binding affinity and cooperativity with acetylcholine, leading to increased efficacy in modulating receptor activity .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

  • In vitro Studies : Demonstrated moderate specificity for M4 receptors with potential therapeutic implications for Alzheimer's disease.
  • In vivo Efficacy : Showed promising results in animal models for both anticancer and neurological applications.
  • Molecular Modeling : Computational studies suggest favorable interactions between the compound and target receptors, supporting its role as an effective modulator .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via bromination of precursor pyridine derivatives followed by coupling with 1-methyl-1H-pyrazole. Key steps include:

  • Bromination: Use electrophilic brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to minimize over-bromination .
  • Coupling: Employ Suzuki-Miyaura cross-coupling with Pd catalysts for pyrazole ring introduction. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) and improves yields by 15–20% .

Optimization Table:

MethodCatalystTemperatureYield (%)Reference
Conventional heatingPd(PPh₃)₄80°C65
Microwave-assistedPd(OAc)₂/XPhos120°C82

Q. What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) using a C18 column (MeCN/H₂O, 70:30). Confirm purity >98% via retention time matching .
  • Structure:
    • NMR: ¹H NMR (DMSO-d₆) shows pyridine protons at δ 8.2–8.5 ppm and pyrazole methyl at δ 3.9 ppm .
    • X-ray Crystallography: Resolve bond angles (e.g., C-Br bond length: 1.89 Å) and confirm triclinic crystal symmetry (space group P1) .

Q. What solubility challenges exist, and what formulation strategies are recommended for in vitro assays?

Methodological Answer:

  • Solubility: Poor aqueous solubility (<1 mg/mL). Use DMSO as a primary solvent (up to 50 mM stock), but avoid freeze-thaw cycles to prevent precipitation .
  • Formulation Table:
SolventSolubility (mg/mL)Recommended Use
DMSO50In vitro stock solutions
Ethanol15Low-concentration assays
DMF30Catalytic reactions

Q. What safety precautions are critical when handling brominated pyridine derivatives?

Methodological Answer:

  • Hazards: WGK 3 (highly hazardous to water). Use fume hoods, nitrile gloves, and eye protection .
  • Storage: Keep under argon at –20°C to prevent degradation. Avoid contact with reducing agents to prevent Br⁻ release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for brominated pyridine derivatives?

Methodological Answer:

  • Validation: Cross-check unit cell parameters (e.g., a = 6.9709 Å, β = 103.303°) against Cambridge Structural Database entries .
  • Refinement: Use high-resolution (<0.8 Å) X-ray data and R factor thresholds (R < 0.05) to minimize model bias .

Q. How can microwave-assisted synthesis improve pyrazole moiety introduction?

Methodological Answer: Microwave irradiation enhances reaction kinetics by enabling rapid heating (120°C in 5 minutes vs. 2 hours conventionally). This reduces side products (e.g., debrominated byproducts) and improves regioselectivity by 25% .

Q. What strategies functionalize the pyrazole ring without altering the bromopyridine group?

Methodological Answer:

  • Protecting Groups: Temporarily protect the pyridine bromine with trimethylsilyl groups during pyrazole nitration or alkylation .
  • Selective Reactions: Use Pd-catalyzed C–H activation at the pyrazole 4-position, achieving >90% selectivity .

Q. How do electronic effects of the bromine substituent influence pyridine ring reactivity?

Methodological Answer:

  • DFT Calculations: Bromine’s electron-withdrawing effect increases pyridine ring electrophilicity (HOMO-LUMO gap reduction by 0.8 eV) .
  • Experimental Validation: Observe faster SNAr reactions at the 2-position via ¹³C NMR shifts (δ 145 ppm for C-Br) .

Q. What byproducts are common during synthesis, and how are they minimized?

Methodological Answer:

  • Byproducts:
    • Debrominated pyridine (5–10% yield) due to excessive heating.
    • Di-substituted pyrazole (3–5% yield) from poor stoichiometric control.
  • Mitigation: Use excess Br₂ (1.2 eq.) and low-temperature (–10°C) bromination .

Q. How does the methyl group on pyrazole affect compound stability?

Methodological Answer: The methyl group enhances steric protection, reducing hydrolysis rates by 40% compared to unmethylated analogs. Stability

ConditionDegradation (%)Time (days)
25°C, air1230
4°C, argon230

Notes

  • Data Sources: All answers derive from peer-reviewed journals, technical reports, and catalogs (e.g., ).
  • Formatting Consistency: Questions categorized by complexity, with methodological guidance and tables for clarity.

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